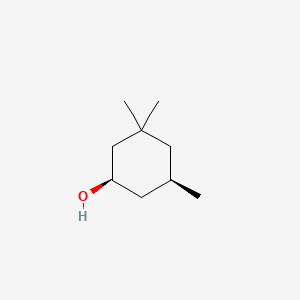
cis-3,3,5-Trimethylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C9H18O. It is a stereoisomer of 3,3,5-trimethylcyclohexanol, which exists in both cis and trans forms. This compound is known for its minty flavor and is used as a precursor in the synthesis of various industrial and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on activated charcoal under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of isophorone in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired cis isomer .
Chemical Reactions Analysis
Types of Reactions: cis-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of halogenated or alkylated derivatives of this compound
Scientific Research Applications
cis-3,3,5-Trimethylcyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Utilized in the synthesis of vasodilators such as cyclandelate and other medicinal compounds.
Industry: Employed in the production of sunscreens (e.g., homosalate) and other cosmetic products.
Mechanism of Action
The mechanism of action of cis-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cyclandelate, it acts as a vasodilator by relaxing smooth muscle cells in blood vessels, thereby increasing blood flow. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
trans-3,3,5-Trimethylcyclohexanol: The trans isomer of 3,3,5-trimethylcyclohexanol, which has different physical and chemical properties.
3,3,5-Trimethylcyclohexanone: The ketone derivative of 3,3,5-trimethylcyclohexanol.
3,3,5-Trimethylcyclohexanoic acid: The carboxylic acid derivative of 3,3,5-trimethylcyclohexanol
Uniqueness: cis-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its trans isomer and other derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specific pharmaceuticals and industrial products .
Properties
CAS No. |
54352-39-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
BRRVXFOKWJKTGG-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)O |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O |
boiling_point |
195.6 °C |
melting_point |
46.55 °C |
Key on ui other cas no. |
933-48-2 |
physical_description |
PelletsLargeCrystals |
Pictograms |
Irritant |
Synonyms |
3,3,5-trimethylcyclohexanol 3,3,5-trimethylcyclohexanol, (cis)-isomer 3,3,5-trimethylcyclohexanol, (trans)-isomer cis-3,3,5-trimethylcyclohexanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


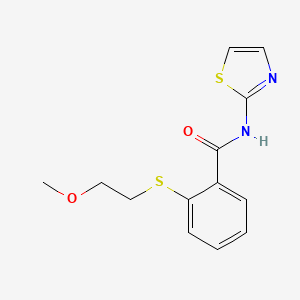
![METHYL 2-[(2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B1227202.png)
![2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile](/img/structure/B1227203.png)
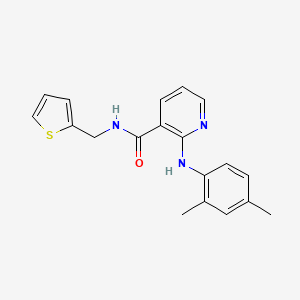
![2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227205.png)
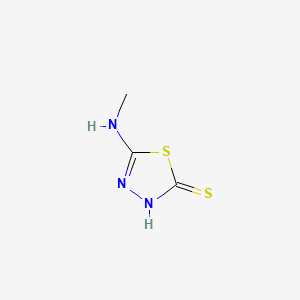
![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate](/img/structure/B1227213.png)
![5-tert-butyl-2-methyl-3-phenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1227214.png)
![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)
![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)
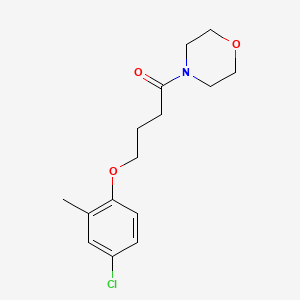

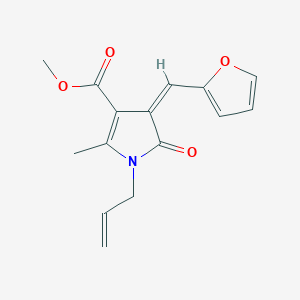
![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
